
2,2-Dimethylbutanamide
Übersicht
Beschreibung
2,2-Dimethylbutanamide, also known as tert-butyl-2,2-dimethylpropanamide, is an organic compound . It is a colorless and clear liquid that acts as a precursor to organic molecules such as carboxylic acids, esters, and amides.
Synthesis Analysis
The synthesis of 2,2-Dimethylbutanamide can be achieved by various methods, including the reaction of tert-butylamine with 2,2-dimethylpropanoyl chloride . More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular formula of 2,2-Dimethylbutanamide is C6H13NO . It has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da .Physical And Chemical Properties Analysis
2,2-Dimethylbutanamide has a molecular weight of 115.18 . It is a powder at room temperature . The melting point is 101-102 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cyanohydrin Synthesis
2,2-Dimethylbutanamide is an intermediate in the synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid, derived from 3-hydroxy-3-methyl-2-butanone via cyanohydrin synthesis. This process involves several intermediates, including 2,2-dimethylbutanamide, and results in various byproducts and rearrangements under different conditions, highlighting its role in complex organic syntheses (Powell et al., 1978).
Gamma Radiolysis Studies
Studies on the gamma radiolysis of liquid 2,2-dimethylbutane, a closely related compound, have been conducted. These studies involve using iodine as a radical scavenger to analyze the formation of alkyl iodides and the identification of fragmentation products, contributing to our understanding of the chemical behavior under irradiation (Castello, Grandi, & Munari, 1974).
Probing Metal Catalysts
2,2-Dimethylbutane, a related compound, has been used as a probe molecule in metal catalysts due to its structural composition. This application aids in elucidating the nature of active sites in supported metal catalysts, providing insights into reactions like hydrogen-deuterium exchange, hydrogenolysis, and isomerization on various metals (Burch & Paâl, 1994).
Surface Tension Measurements
Research on the surface tension of 2,2-dimethylbutane, a compound structurally similar to 2,2-dimethylbutanamide, has been conducted. This involves measuring its surface tension over a range of temperatures, providing valuable data for thermodynamic studies and material science applications (Gao, Zhao, & Liu, 2009).
Structure Analysis in Crystallography
2,2-Dimethylbutanamide derivatives, such as 2-amino-2,3-dimethylbutanamide, have been synthesized and analyzed crystallographically. This research is crucial in the field of crystallography and material science, contributing to our understanding of molecular structures and intermolecular interactions (Yin, 2010).
Intermolecular Hydrogen Bonding Studies
Research has shown the ability of 2,2-dimethylbutanamide derivatives to form intermolecular hydrogen bonds. This is significant in the study of molecular recognition and the development of supramolecular chemistry (Wash, Maverick, Chiefari, & Lightner, 1997).
Metabolic Study in Rats
Although not directly related to 2,2-dimethylbutanamide, studies on the metabolism of compounds with a similar structure, such as N-[(R)-1-(2,4-dichlorophenyl)ethyl]-2-cyano-3,3-dimethylbutanamide, have been conducted in rats. These studies provide insights into the metabolic pathways and biotransformation reactions of similar compounds (Tomigahara et al., 2006).
Molecular Rotation and Translation in Crystals
Research on molecular rotation and translation in crystals involving compounds like 2,2-dimethylbutane offers insights into the behavior of molecules in different phases, which is crucial for material science and crystallography (Aston, Segall, & Fuschillo, 1956).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-6(2,3)5(7)8/h4H2,1-3H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEUUKYNTHHAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405029 | |
| Record name | 2,2-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102014-33-5 | |
| Record name | 2,2-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



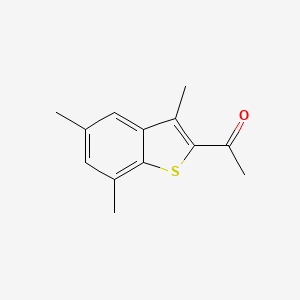
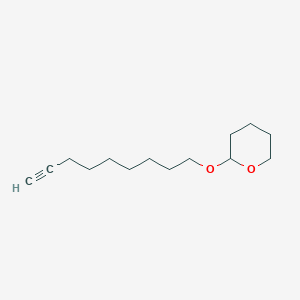
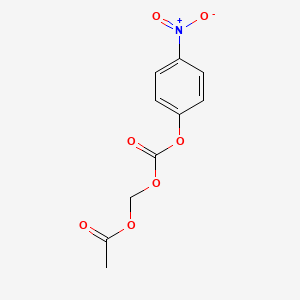
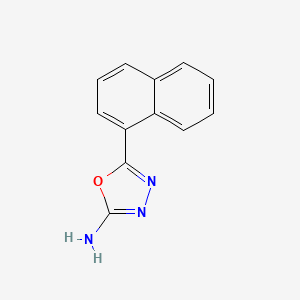
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3045040.png)

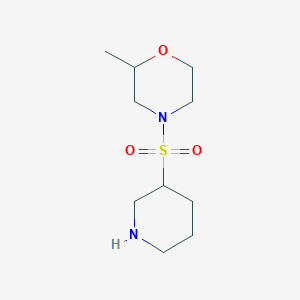

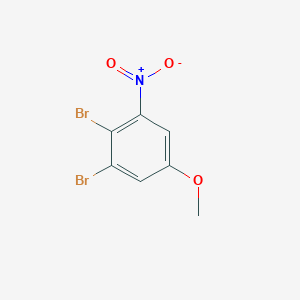
![Benzenamine, 4-[(4-pyridinylthio)methyl]-](/img/structure/B3045048.png)



![[(2-Chlorophenyl)methyl]dimethylamine](/img/structure/B3045056.png)